molecular formula C17H36ClN B14489473 2,5-Diethyl-1-octylpiperidine;hydrochloride CAS No. 63191-70-8

2,5-Diethyl-1-octylpiperidine;hydrochloride

Katalognummer: B14489473
CAS-Nummer: 63191-70-8
Molekulargewicht: 289.9 g/mol
InChI-Schlüssel: WICBIXONCHBAKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Diethyl-1-octylpiperidine;hydrochloride is a synthetic organic compound belonging to the piperidine class. Piperidines are six-membered heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of diethyl and octyl substituents on the piperidine ring, which may influence its chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyl-1-octylpiperidine;hydrochloride typically involves the alkylation of piperidine with diethyl and octyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the appropriate alkyl halides (diethyl bromide and octyl bromide) to introduce the substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt form of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Diethyl-1-octylpiperidine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2,5-Diethyl-1-octylpiperidine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,5-Diethyl-1-octylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2,5-Diethyl-1-octylpiperidine;hydrochloride include other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both diethyl and octyl groups may confer distinct properties compared to other piperidine derivatives .

Eigenschaften

CAS-Nummer

63191-70-8

Molekularformel

C17H36ClN

Molekulargewicht

289.9 g/mol

IUPAC-Name

2,5-diethyl-1-octylpiperidine;hydrochloride

InChI

InChI=1S/C17H35N.ClH/c1-4-7-8-9-10-11-14-18-15-16(5-2)12-13-17(18)6-3;/h16-17H,4-15H2,1-3H3;1H

InChI-Schlüssel

WICBIXONCHBAKW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCN1CC(CCC1CC)CC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.